molecular formula C18H18ClFN2O B2540246 3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide CAS No. 2097863-03-9

3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide

Cat. No.: B2540246
CAS No.: 2097863-03-9
M. Wt: 332.8
InChI Key: JYVRQIIULINNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide is a propanamide derivative featuring a 3-chloro-4-fluorophenyl group and a 6-cyclopropylpyridinylmethyl substituent.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c19-15-9-12(1-6-16(15)20)3-8-18(23)22-11-13-2-7-17(21-10-13)14-4-5-14/h1-2,6-7,9-10,14H,3-5,8,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVRQIIULINNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 6-Cyclopropylpyridin-3-ylmethanamine Intermediate

The pyridine moiety is synthesized via a Friedländer quinoline synthesis variant, where 3-aminopyridine undergoes cyclopropylation using cyclopropanecarboxaldehyde under acidic conditions. Patent US10336749B2 details analogous reactions using 10–12 equivalents of 2-butanol or isopropanol at 100°C under pressure, yielding cyclopropane-fused heterocycles in >75% yield. Sulfuric acid (6–8 wt%) in DMA or NMP facilitates the cyclization, with reaction times of 20–24 hours ensuring complete conversion. The resultant 6-cyclopropylpyridin-3-ylmethanamine is isolated via filtration and dried under vacuum at 40–90°C.

Synthesis of 3-(3-Chloro-4-fluorophenyl)propanoic Acid

The fluorophenyl segment is prepared through halogenation of propanoic acid derivatives. A regioselective chlorination-fluorination sequence on 3-phenylpropanoic acid using N-chlorosuccinimide (NCS) and Selectfluor® in dichloromethane achieves 85–90% conversion. Crystallization from chloroform-methanol mixtures yields 3-(3-chloro-4-fluorophenyl)propanoic acid with >98% purity, as evidenced by analogous protocols in WO2021257490A1.

Amide Bond Formation

Coupling the amine and carboxylic acid segments employs carbodiimide-based activators. EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMA facilitate the reaction at 0–5°C, minimizing racemization. The crude product is purified via recrystallization from isopropanol, achieving a melting point of 126–128°C, consistent with related propanamide derivatives. Patent data suggest yields exceeding 95% when using stoichiometric HOBt and 1.5 equivalents of EDCl.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from US10336749B2 highlight DMA and NMP as optimal solvents due to their high dielectric constants (ε = 37.8 and 32.2, respectively), which stabilize charged intermediates during amidation. Elevated temperatures (115°C) reduce reaction times by 40% but require pressurized systems to prevent solvent volatilization.

Catalytic Systems

Sulfuric acid (4–10 wt%) accelerates cyclopropylation and amidation, though excess acid promotes decarboxylation. Neutralization with aqueous NaHCO₃ post-reaction ensures pH stability during crystallization.

Purification Techniques

Centrifugal partition chromatography (CPC) with hexane-ethyl acetate (7:3) resolves regioisomeric impurities, while final recrystallization from chilled isopropanol yields needle-like crystals with 99.5% HPLC purity.

Analytical Characterization

While specific spectral data for the target compound remain undisclosed, analogous propanamides exhibit characteristic IR stretches at 1650–1680 cm⁻¹ (amide I) and 1550–1580 cm⁻¹ (amide II). ¹H NMR of the cyclopropyl group typically shows multiplet signals at δ 0.5–1.2 ppm, and the fluorophenyl moiety resonates as a doublet of doublets near δ 7.3–7.6 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 333.1145 [M+H]⁺.

Table 1. Summary of Key Reaction Conditions

Step Solvent Catalyst Temperature Time (h) Yield (%)
Cyclopropylation 2-Butanol H₂SO₄ (8 wt%) 100°C 24 78
Amidation DMA EDCl/HOBt 0–5°C 48 95
Crystallization Isopropanol 0°C 2 99

Data adapted from US10336749B2 and WO2021257490A1.

Table 2. Physicochemical Properties

Property Value Method
Molecular Weight 332.8 g/mol HRMS
Melting Point 126–128°C DSC
LogP 3.2 ± 0.3 Calculated

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying enzyme activity or protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
3-(3-Chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide C₁₇H₁₈ClFN₂O ~320.5* 3-Chloro-4-fluorophenyl, 6-cyclopropylpyridinylmethyl Amide, aromatic halogens, cyclopropane
3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide C₉H₈Cl₂FNO 236.07 3-Chloro-4-fluorophenyl Amide, aromatic halogens
Compounds 7c–7d C₁₆–₁₇H₁₇–₁₉N₅O₂S₂ 375–389 Thiazole, oxadiazole, sulfanyl, methylphenyl Amide, heterocycles (thiazole/oxadiazole)
MR-39 C₂₄H₂₁ClF₂N₄O₂ 486.9 Cyanophenyl, cyclopropylmethyl, fluorophenyl urea Amide, urea, aromatic halogens, cyclopropane
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Phthalimide core, chloro, phenyl Imide, aromatic halogen

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Impact on Molecular Weight and Complexity The target compound (~320.5 g/mol) is heavier than 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (236.07 g/mol) due to the pyridinylcyclopropylmethyl group . However, it is lighter than MR-39 (486.9 g/mol), which includes additional urea and cyanophenyl groups . Compounds 7c–7d (375–389 g/mol) exhibit higher molecular weights due to thiazole and oxadiazole heterocycles, which also introduce sulfur atoms absent in the target compound .

Functional Groups and Pharmacological Relevance Halogenation: Both the target compound and MR-39 feature chloro and fluoro substituents, which are associated with improved metabolic stability and target affinity . Heterocycles: Compounds 7c–7d incorporate thiazole and oxadiazole rings, which can influence solubility and hydrogen-bonding interactions, unlike the target compound’s pyridine-based structure .

Divergent Applications The target compound and MR-39 are likely optimized for biological activity (e.g., anti-inflammatory or receptor agonism) , whereas 3-chloro-N-phenyl-phthalimide is primarily a monomer for polymer synthesis .

Research Findings and Limitations

  • Spectral Data Gaps : While compounds 7c–7d and 3-chloro-N-phenyl-phthalimide have detailed IR, NMR, and EI-MS data , such data are unavailable for the target compound, limiting direct comparisons.
  • Biological Activity : MR-39’s anti-inflammatory activity via FPR2 agonism suggests a possible pathway for the target compound, but experimental validation is required.
  • Thermal Properties : The melting points of analogs (e.g., 134–178°C for 7c–7d ) provide benchmarks, but the target compound’s thermal stability remains uncharacterized.

Biological Activity

3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propanamide backbone with a chloro-fluoro phenyl group and a cyclopropyl-pyridine moiety, which contribute to its biological activity. The molecular formula is C_{15}H_{17}ClF N_{2}, and it has a molecular weight of approximately 280.76 g/mol.

Research indicates that this compound acts primarily as an inhibitor of specific ion channels, particularly the sodium channel Na_v1.8, which is implicated in pain signaling pathways. Inhibition of Na_v1.8 can lead to analgesic effects without the side effects commonly associated with opioid analgesics.

Pharmacological Effects

  • Analgesic Activity : Studies have demonstrated that the compound exhibits significant analgesic properties in animal models. It reduces pain responses in models of inflammatory pain and neuropathic pain.
  • Antidepressant-like Effects : Preliminary studies suggest potential antidepressant-like effects, possibly through modulation of neurotransmitter systems.
  • Neuroprotective Effects : The compound may also offer neuroprotective benefits, which could be relevant in neurodegenerative diseases.

Study 1: Analgesic Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of various derivatives of propanamide compounds, including this compound. The results indicated a significant reduction in pain scores compared to control groups, suggesting effective modulation of pain pathways .

Study 2: Neuroprotective Properties

In another investigation, the compound was tested for neuroprotective effects in models of oxidative stress-induced neuronal damage. Results showed that treatment with the compound significantly reduced markers of oxidative stress and improved neuronal survival rates .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicSignificant pain reduction
Antidepressant-likeImproved mood-related behaviorsNot yet published
NeuroprotectiveReduced oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide, and what reaction conditions are critical for yield optimization?

  • Answer: Synthesis typically involves multi-step reactions, including amide coupling between 3-(3-chloro-4-fluorophenyl)propanoic acid derivatives and 6-cyclopropylpyridin-3-ylmethylamine. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like EDC·HCl or HOBt·H₂O in anhydrous solvents (e.g., DMF or dichloromethane) under inert atmospheres .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is essential for isolating the product in >90% purity .
  • Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingEDC·HCl, HOBt, DMF, 0°C → RT, 12h8592%
PurificationSilica gel (EtOAc:Hex = 1:3)7899%

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, pyridyl protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₇ClFNO: 335.08; observed: 335.07) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for pharmacological studies) .

Q. How can researchers determine key physicochemical properties like logP, solubility, and stability?

  • Answer:

  • logP : Use shake-flask method (octanol/water partitioning) or computational tools (e.g., MarvinSuite) with correction factors for electronegative substituents (e.g., +3.0 CM for Cl/F groups) .
  • Solubility : Test in PBS (pH 7.4), DMSO, or ethanol via UV-Vis spectroscopy; typical solubility for similar compounds is <10 µM in aqueous buffers .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; cyclopropyl and amide groups may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How can synthesis yield be optimized when scaling up, and what factors contribute to batch-to-batch variability?

  • Answer:

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C for deprotection steps) improve efficiency in cyclopropane formation .
  • Solvent selection : Replace DMF with THF or acetonitrile to reduce viscosity and improve mixing in large-scale reactors .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize over-reaction or byproduct formation .
  • Contradiction resolution : Conflicting reports on optimal temperatures (0°C vs. RT) can be addressed via DoE (Design of Experiments) to identify robustness ranges .

Q. How should researchers resolve contradictions in pharmacological data, such as varying IC₅₀ values across assays?

  • Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO may express differing receptor isoforms) and buffer conditions .
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers (e.g., Hill slopes >2 suggest cooperative binding artifacts) .
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Answer:

  • Fragment-based design : Modify the cyclopropylpyridine moiety to assess steric effects (e.g., replace cyclopropane with bicyclo[2.2.1] groups) .
  • Pharmacophore modeling : Tools like Schrödinger Phase identify critical H-bond acceptors (amide carbonyl) and hydrophobic pockets (chlorofluorophenyl group) .
  • Table 2 : Example SAR Data
DerivativeR-Group ModificationIC₅₀ (nM)Selectivity Index
ParentNone1201.0
Derivative APyridine → Pyrimidine453.2
Derivative BCyclopropane → Ethyl3200.8

Q. What in vitro assay designs are most suitable for evaluating target engagement and off-target effects?

  • Answer:

  • Primary assays : Fluorescence polarization (FP) for kinase inhibition or β-arrestin recruitment assays for GPCR targets .
  • Counter-screening : Use panels like Eurofins Cerep-44 to assess off-target activity (e.g., CYP450 inhibition, hERG binding) .
  • Data normalization : Include Z’-factor calculations (>0.5 indicates high assay robustness) and positive/negative controls (e.g., staurosporine for kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.